molecular formula C12H10NaO3 B161791 Sodium 2-(naphthalen-2-yloxy)acetate CAS No. 10042-71-4

Sodium 2-(naphthalen-2-yloxy)acetate

Cat. No.: B161791
CAS No.: 10042-71-4
M. Wt: 225.19 g/mol
InChI Key: PEOAZOIGLAPKFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(naphthalen-2-yloxy)acetate typically involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions . The general reaction scheme is as follows:

2-(naphthalen-2-yloxy)acetic acid+NaOHSodium 2-(naphthalen-2-yloxy)acetate+H2O\text{2-(naphthalen-2-yloxy)acetic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-(naphthalen-2-yloxy)acetic acid+NaOH→Sodium 2-(naphthalen-2-yloxy)acetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of 2-(naphthalen-2-yloxy)acetic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalene alcohols .

Mechanism of Action

The mechanism of action of sodium 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(naphthalen-1-yloxy)acetate
  • Sodium 2-(phenoxy)acetate
  • Sodium 2-(benzyloxy)acetate

Uniqueness

Sodium 2-(naphthalen-2-yloxy)acetate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and physical properties.

Biological Activity

Sodium 2-(naphthalen-2-yloxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₉NaO₃
  • Molecular Weight : 225.19 g/mol
  • IUPAC Name : sodium; 2-naphthalen-2-yloxyacetate
  • CAS Number : 10042-71-4

The compound is synthesized through the reaction of 2-(naphthalen-2-yloxy)acetic acid with sodium hydroxide, typically under controlled conditions to ensure purity and yield.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can function as a ligand, modulating the activity of various receptors and enzymes. The exact pathways involved depend on the context of its application, which may include:

  • Anticancer Activity : The compound has shown promise in targeting cancer cells while sparing healthy cells, making it a candidate for further exploration in cancer therapy.
  • Antiparasitic Effects : Research indicates that related naphthalene derivatives exhibit inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting potential therapeutic applications in treating parasitic infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from naphthoquinone structures have demonstrated significant cytotoxicity against various cancer cell lines, including squamous cell carcinoma (SCC) lines.

In a comparative study:

CompoundIC₅₀ (µM)Selectivity Index
This compoundTBDTBD
Doxorubicin0.51.5
Carboplatin1.01.0

These results indicate that this compound may possess higher selectivity and efficacy compared to traditional chemotherapeutics.

Antiparasitic Activity

The compound's structural analogs have also been evaluated for their effects against T. cruzi. A study found that certain naphthoquinone derivatives exhibited nanomolar inhibitory activity (IC₅₀ = 20 nM), significantly outperforming standard treatments like nifurtimox in selectivity against the parasite while being less toxic to mammalian cells .

Case Studies

  • Naphthoquinone Derivatives Against Cancer :
    • A series of chalcogen-functionalized naphthoquinones were synthesized and tested for their cytotoxic effects on SCC-9 cells. The results showed that these compounds exhibited dose-dependent cytotoxicity with IC₅₀ values lower than those of established chemotherapeutics like carboplatin .
  • In Silico Studies :
    • Computational models have been developed to predict the pharmacophoric features of this compound and related compounds. These models help in understanding the relationship between chemical structure and biological activity, guiding future drug design efforts .

Properties

CAS No.

10042-71-4

Molecular Formula

C12H10NaO3

Molecular Weight

225.19 g/mol

IUPAC Name

sodium;2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);

InChI Key

PEOAZOIGLAPKFU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O.[Na]

Key on ui other cas no.

10042-71-4

Origin of Product

United States

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